molecular formula C8H11ClN2 B12283621 (R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine

(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine

Cat. No.: B12283621
M. Wt: 170.64 g/mol
InChI Key: KECCEDKSISRSKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: The starting material for the synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine.

    1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: The racemic mixture before resolution.

    Other Pyridine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern and chirality, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1R)-1-(2-chloro-6-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m1/s1

InChI Key

KECCEDKSISRSKD-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)Cl)[C@@H](C)N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(C)N

Origin of Product

United States

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